

Commercial Sourcing and Technical Guide for 2-Oxodecanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxodecanoic acid

Cat. No.: B1217207

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **2-Oxodecanoic acid** (CAS No. 333-60-8), alongside essential technical information for its procurement, quality control, and biological context. This document is intended for research and development purposes only.

Commercial Suppliers and Product Specifications

2-Oxodecanoic acid, also known as 2-ketocaproic acid, is a specialty chemical available from a select number of commercial suppliers. Procurement for research purposes typically involves sourcing from companies that specialize in fine chemicals, building blocks, and analytical standards. Below is a summary of identified commercial suppliers. Note that pricing and availability are often subject to quotation and may vary based on quantity and purity requirements.

Table 1: Commercial Supplier Data for 2-Oxodecanoic Acid (CAS: 333-60-8)

Supplier	Product Number	Purity/Specification	Available Quantities	Price	Notes
BLD Pharm	BD01618451	Information available upon request. Analytical data (NMR, HPLC, LC-MS) may be provided. [1]	Gram to bulk scales.	Request a Quote	Product may require cold-chain transportation. [1]
Dayang Chem (Hangzhou) Co.,Ltd	Not specified	Information available upon request. [2]	Gram grade for research to bulk for industrial production. [2]	Request a Quote	A manufacturer with custom synthesis capabilities. [2]
Ambeed	Not specified	Information available upon request. Analytical data (NMR, HPLC, LC-MS) may be provided.	Research quantities.	Request a Quote	Provides basic chemical property data.
ChemicalBook	CB7757989	Aggregates supplier data; purity may vary by listing.	Varies by supplier.	Varies by supplier.	A platform listing multiple suppliers. [3]

Quality Control and Experimental Protocols

Ensuring the identity and purity of **2-Oxodecanoic acid** is critical for reproducible research. The following are representative protocols for common analytical techniques used for the

quality control of α -keto acids.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate **2-Oxodecanoic acid** from potential impurities and determine its purity. α -Keto acids can be analyzed directly or after derivatization to enhance UV detection.

- Objective: To determine the purity of a **2-Oxodecanoic acid** sample.
- Instrumentation:
 - HPLC system with a UV or Photodiode Array (PDA) detector.
 - Reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 μ m particle size).
- Reagents:
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Trifluoroacetic acid (TFA) or Formic acid.
 - **2-Oxodecanoic acid** standard and sample.
- Methodology:
 - Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water with 0.1% TFA (e.g., 80:20 v/v). The exact ratio should be optimized for best peak shape and retention.
 - Standard Preparation: Accurately weigh and dissolve the **2-Oxodecanoic acid** reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
 - Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

- Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 μ L.
- Detection Wavelength: 210 nm.

- Analysis:

- Inject the standard solution to determine the retention time of **2-Oxodecanoic acid**.
- Inject the sample solution.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).

Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule. α -Keto acids can exist in equilibrium with their hydrate form in solution, which can be observed in the NMR spectrum.[3][4]

- Objective: To confirm the molecular structure of **2-Oxodecanoic acid**.
- Instrumentation:
 - NMR Spectrometer (e.g., 400 MHz or higher).
- Reagents:
 - Deuterated solvent (e.g., Chloroform-d, CDCl_3 , or DMSO-d_6).
 - **2-Oxodecanoic acid** sample.

- Methodology:
 - Sample Preparation: Dissolve approximately 5-10 mg of the **2-Oxodecanoic acid** sample in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
 - Data Acquisition:
 - Acquire a ^1H (Proton) NMR spectrum.
 - Acquire a ^{13}C (Carbon) NMR spectrum.
 - Data Analysis:
 - ^1H NMR: Analyze the chemical shifts, integration values, and splitting patterns. Expect signals corresponding to the aliphatic chain protons and the carboxylic acid proton. The α -carbon protons will be absent due to the keto group.
 - ^{13}C NMR: Analyze the chemical shifts. Expect signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), the keto carbonyl carbon (~190-200 ppm), and the carbons of the aliphatic chain.
 - Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.

Protocol: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. Carboxylic acids often require derivatization to increase their volatility for GC analysis.

- Objective: To confirm the identity and assess the purity of **2-Oxodecanoic acid** through its mass spectrum.
- Instrumentation:
 - GC-MS system.
- Reagents:

- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Methanolic HCl for methyl ester formation).
- Anhydrous solvent (e.g., Toluene, Ethyl Acetate).
- **2-Oxodecanoic acid** sample.
- Methodology:
 - Derivatization (Methyl Ester formation):
 - Dissolve ~1 mg of the sample in 200 μ L of Toluene.
 - Add 100 μ L of 2M Methanolic HCl.
 - Heat the mixture at 80°C for 60 minutes to form the methyl ester derivative.[5]
 - Cool the sample and inject it into the GC-MS.
 - GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.
 - Carrier Gas: Helium.
 - MS Ionization: Electron Ionization (EI) at 70 eV.
 - MS Scan Range: m/z 40-400.
 - Data Analysis:
 - Analyze the resulting chromatogram for the main peak corresponding to the derivatized **2-Oxodecanoic acid**.

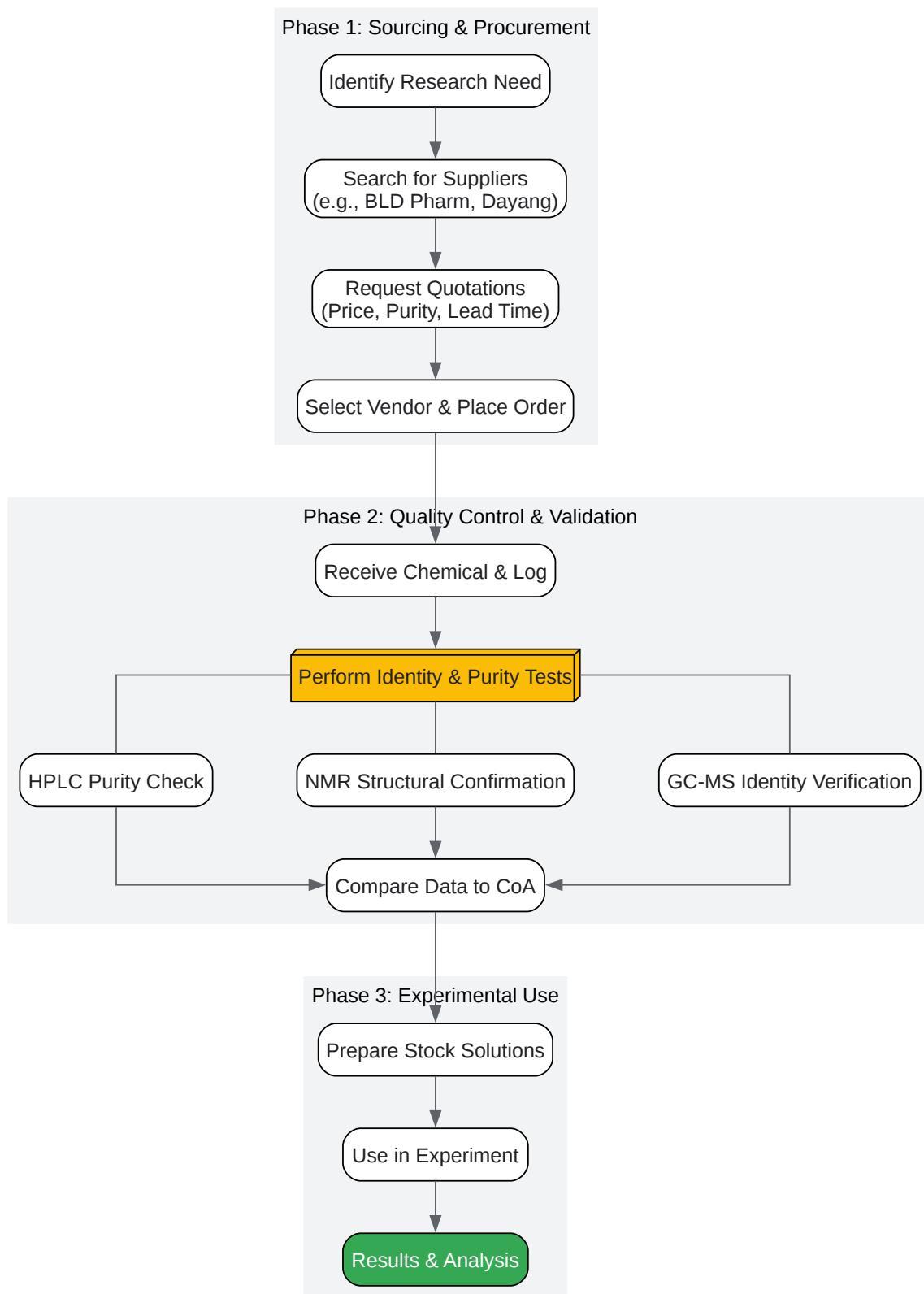
- Examine the mass spectrum of the main peak. The fragmentation pattern should be consistent with the structure of the derivative. The molecular ion peak should correspond to the mass of the derivatized molecule.

Visualization of Workflows and Biological Pathways

Visual diagrams are essential for understanding complex processes. The following sections provide Graphviz diagrams for a typical chemical procurement workflow and the relevant biological context of fatty acid signaling.

Chemical Procurement and Validation Workflow

This diagram outlines the logical steps a researcher would take from identifying a need for **2-Oxodecanoic acid** to its final use in an experiment.

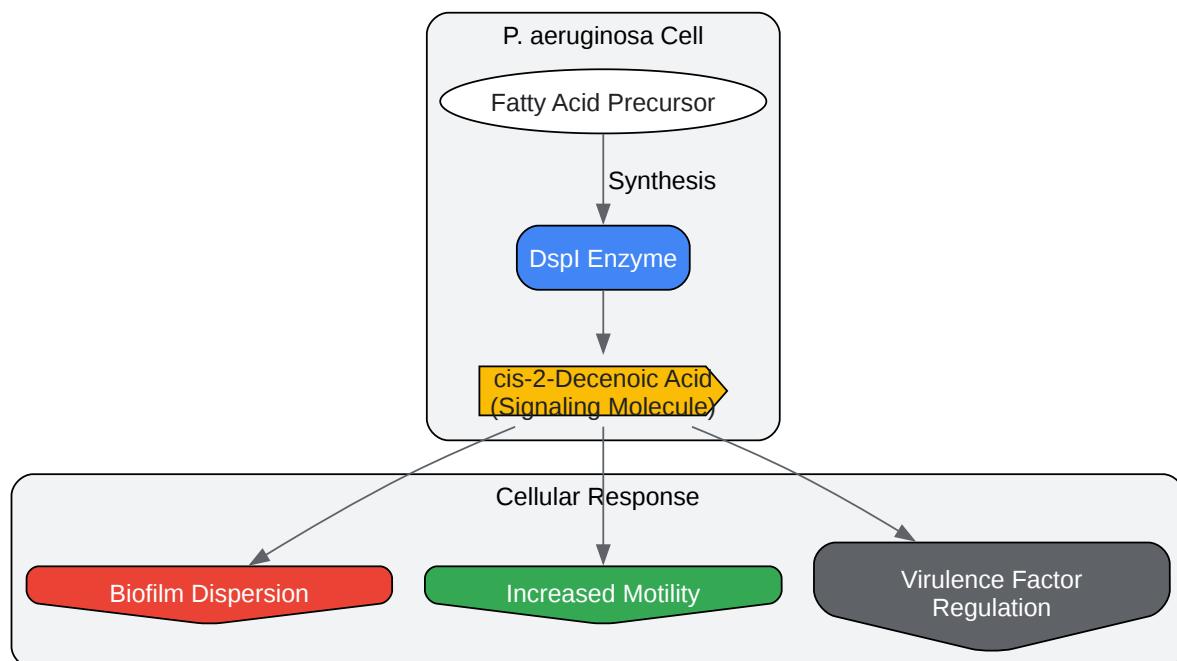


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Fig 1. Workflow for procuring and validating **2-Oxodecanoic acid**.

Role in Bacterial Quorum Sensing

While **2-Oxodecanoic acid** itself is a metabolite, the structurally similar molecule **cis-2-decenoic acid** is a known signaling molecule in bacteria like *Pseudomonas aeruginosa*. It is part of a cell-to-cell communication system known as quorum sensing, which regulates virulence and biofilm formation.^[6] This pathway illustrates its role as a dispersion signal.



Simplified signaling pathway of a decenoic acid analog in *P. aeruginosa*.

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Fig 2. Role of a decenoic acid analog in bacterial signaling.

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- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide for 2-Oxodecanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217207#commercial-suppliers-of-2-oxodecanoic-acid>

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